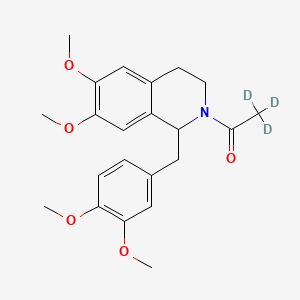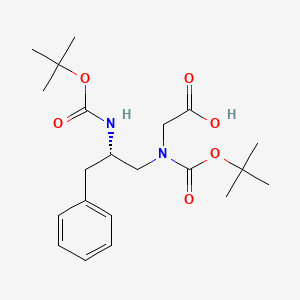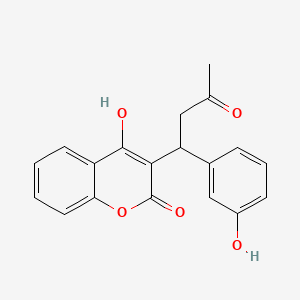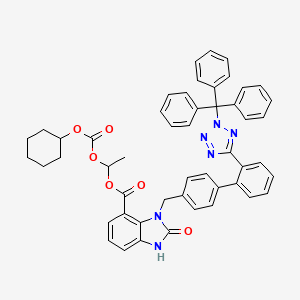
5-Methoxy-N,N-diisopropyltryptamine-d4 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) is a tryptamine derivative . It shares many similarities with schedule I tryptamine hallucinogens such as alpha-ethyltryptamine, N,N-dimethyltryptamine, N,N-diethyltryptamine, bufotenine, psilocybin, and psilocin . This substance is abused for its hallucinogenic effects . It is also known as 5-methoxy-N,N-diisopropyltryptamine, 5-MeO-DiPT, foxy methoxy, or just foxy .
Molecular Structure Analysis
The molecular formula of 5-MeO-DIPT is C17H26N2O . The molecular weight is 274.41 . The percent composition is C 74.41%, H 9.55%, N 10.21%, O 5.83% .Physical And Chemical Properties Analysis
The hydrochloride salt of 5-MeO-DIPT is a white crystalline powder . 5-MeO-DIPT is soluble in dilute mineral acids and organic acids .Wirkmechanismus
The mechanism that produces the hallucinogenic and entheogenic effects of 5-MeO-DIPT is thought to result primarily from 5-HT2A receptor agonism . Additional mechanisms of action such as monoamine oxidase inhibition (MAOI) may be involved also . 5-MeO-DIPT is a competitive inhibitor of the serotonin (5-HT) transporter (SERT), having lower affinity for the dopamine (DA) transporter (DAT) but with high affinity for 5-HT2A, 5-HT2C, and 5-HT1A receptors .
Safety and Hazards
5-MeO-DIPT is neurotoxic in rats . Excessive doses have caused clinical intoxication, characterized by nausea, vomiting, agitation, hypotension, mydriasis, tachycardia, and hallucinations, in a number of young adults . A number of these overdoses are attributed to the drug’s extended onset of action, where first-time users, who were unfamiliar with the drug, administered a second dose after initially feeling no effects . Rhabdomyolysis and renal failure occurred in one young man and another one died 3–4 hours after an apparent rectal overdose . At least one death has been attributed to consumption of 5-MeO-DIPT .
Zukünftige Richtungen
Given the potential risks and hazards associated with 5-MeO-DIPT, it is crucial to continue research into its effects and mechanisms of action. This will help to better understand the risks associated with its use and potentially develop strategies for mitigating these risks. As of now, 5-MeO-DIPT is a controlled substance in several countries .
Eigenschaften
CAS-Nummer |
1215558-26-1 |
|---|---|
Produktname |
5-Methoxy-N,N-diisopropyltryptamine-d4 Hydrochloride |
Molekularformel |
C17H27ClN2O |
Molekulargewicht |
314.89 |
IUPAC-Name |
N-propan-2-yl-N-[1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)9-8-14-11-18-17-7-6-15(20-5)10-16(14)17;/h6-7,10-13,18H,8-9H2,1-5H3;1H/i8D2,9D2; |
InChI-Schlüssel |
QEBJXWFHKCUFLS-JRWKTVICSA-N |
SMILES |
CC(C)N(CCC1=CNC2=C1C=C(C=C2)OC)C(C)C.Cl |
Synonyme |
5-Methoxy-N,N-bis(1-methylethyl)-1H-indole-3-ethanamine-d4 Hydrochloride; _x000B_3-[2-(Diisopropylamino)ethyl-d4]-5-methoxyindole Hydrochloride; 5-MeO-DIPT-d4; “Foxy”-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




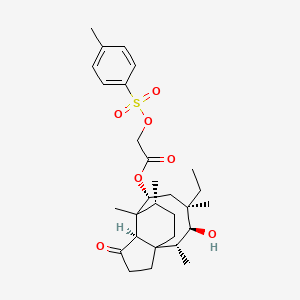




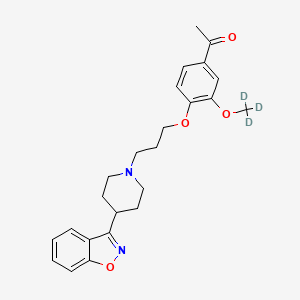
![tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate](/img/structure/B565332.png)
